molecular formula C10H8BrNO B8595275 4-Bromo-2-methyl-quinolin-8-ol

4-Bromo-2-methyl-quinolin-8-ol

Cat. No. B8595275
M. Wt: 238.08 g/mol
InChI Key: AXGSNPLUVDMZAR-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

BBr3 (1 M in DCM, 108 mL, 108 mmol) was added dropwise to a stirred solution of 4-bromo-8-methoxy-2-methyl-quinoline (7.8 g, 31 mmol) and triisopropyl-silane (6.2 mL, 31 mmol) in anhydrous DCM (300 mL) at −80° C. The reaction mixture was allowed to warm to room temperature over 4 h. The reaction mixture was then concentrated in vacuo and the residue was partitioned between DCM (300 mL), water (50 mL), and concentrated aqueous NH3 (20 mL). The aqueous layer was extracted with DCM (2×300 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with DCM/EA 10:1) to give the title compound. MS (m/z): 238.3 [M+H+].
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[C:15]2[C:10](=[C:11]([O:16]C)[CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([CH3:18])[CH:7]=1.C([SiH](C(C)C)C(C)C)(C)C>C(Cl)Cl>[Br:5][C:6]1[C:15]2[C:10](=[C:11]([OH:16])[CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([CH3:18])[CH:7]=1

Inputs

Step One
Name
Quantity
108 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
7.8 g
Type
reactant
Smiles
BrC1=CC(=NC2=C(C=CC=C12)OC)C
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (300 mL), water (50 mL), and concentrated aqueous NH3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with DCM/EA 10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC2=C(C=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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